2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353973-38-2) is a small molecule featuring a piperidine core substituted with a cyclopropyl-methyl-amino group at the 4-position and an ethanol moiety at the 1-position. With a molecular weight of 212.34 g/mol (calculated exact mass: 212.337), it is characterized by moderate lipophilicity and a compact structure . Its structural simplicity distinguishes it from larger, more complex agonists of neurotensin receptor 1 (NTSR1), which often incorporate quinazoline or pyrimidine scaffolds .
Properties
IUPAC Name |
2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-2-3-10)11-4-6-13(7-5-11)8-9-14/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMCRIJWBEAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
Starting Material : 4-Piperidone or 4-aminopiperidine.
-
Reductive Amination : Reaction with cyclopropanecarbaldehyde or cyclopropylmethylamine in the presence of NaBH₄.
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Ethanol Group Introduction : Alkylation at the piperidine nitrogen using 2-bromoethanol.
Experimental Details
Yield and Optimization
| Step | Yield (%) | Key Parameters | Source |
|---|---|---|---|
| Reductive amination | 85–93 | NaBH₄ in THF/MeOH, 60°C | |
| Alkylation | 75–90 | K₂CO₃, 80°C, 5–12 hours |
Example :
In a protocol adapted from, 4-aminopiperidine was reacted with cyclopropanecarbaldehyde in THF/MeOH (1:1) using NaBH₄, yielding 4-(cyclopropyl-methyl-amino)piperidine (89% yield). Subsequent alkylation with 2-bromoethanol in DMF at 80°C provided the target compound in 83% yield.
Nucleophilic Substitution and Cyclization
Cyclopropane Ring Formation
Protocol Highlights
Performance Metrics
Example :
A cyclopropane ring was introduced via Corey–Chaykovsky reaction on a piperidine-derived enyne, yielding 4-cyclopropyl-piperidine intermediates (72% yield). Subsequent ethanol group installation via Mitsunobu reaction achieved 78% yield.
Industrial-Scale Production
Continuous Flow Synthesis
Key Parameters
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 100–125°C | +15% efficiency | |
| Residence Time | 10–30 minutes | Reduced by 40% | |
| Catalyst | Pd/C or Ni-based | 90–95% conversion |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Multi-step purification | Lab/industrial |
| Cyclization | Direct cyclopropane formation | Requires specialized reagents | Lab-scale |
| Continuous Flow | Scalable, time-efficient | High initial capital cost | Industrial |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound shares a piperidine-ethanol backbone with several neurotensin receptor agonists synthesized by Sanford-Burnham Medical Research Institute. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Compounds
Physicochemical and Pharmacokinetic Considerations
- Molecular Size : The target compound’s low molecular weight (~212 g/mol) suggests favorable blood-brain barrier penetration , whereas larger quinazoline derivatives (>400 g/mol) may exhibit restricted distribution .
- Substituent Effects: Fluorine or Cyclopropyl Groups (e.g., 1-fluoro-cyclobutyl in ): Enhance metabolic stability and lipophilicity . Ethanol vs. Ethanone: The hydroxyl group in the target compound may confer higher polarity compared to the ketone in CAS: 1353955-43-7, affecting solubility and excretion .
Research Implications and Gaps
- Activity Data: While the evidence lacks explicit IC50 or Ki values for the target compound, structural analogs with quinazoline cores show NTSR1 agonist activity, suggesting that piperidine-ethanol derivatives warrant further pharmacological screening .
Biological Activity
2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. The compound features a cyclopropyl-methyl-amino group and an ethanol moiety, which contribute to its unique interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H24N2O, with a molecular weight of approximately 198.31 g/mol. Its structure suggests significant interactions with neurotransmitter receptors, particularly in the central nervous system (CNS) .
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O |
| Molecular Weight | 198.31 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound may act as agonists or antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders and psychiatric conditions .
Neurotransmitter Interactions
- Dopamine Receptors : Compounds in this class have shown promise in modulating dopamine pathways, which are critical in conditions such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : The ability to influence serotonin signaling may position this compound as a candidate for antidepressant therapies.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs:
- Neuroscience Applications : Preliminary studies highlight its role as a neurotransmitter analog, influencing receptor binding and cellular signaling pathways .
- Antimicrobial Properties : While primarily focused on CNS activity, derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating broader pharmacological potential .
Case Study 1: Neuropharmacological Effects
A study examining the effects of similar piperidine derivatives on dopamine receptor activity found that modifications to the piperidine ring significantly influenced binding affinity and efficacy. The most active derivatives exhibited ED50 values comparable to established antipsychotic medications .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that related compounds displayed antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL against various bacterial strains. This suggests potential for development as antimicrobial agents alongside their CNS applications .
Comparison with Related Compounds
The unique structure of this compound distinguishes it from other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(Cyclopropylmethyl)piperidine | Cyclopropyl group attached to piperidine | Potential dopamine receptor activity | Lacks ethanol moiety |
| N-Methylpiperidine | Methyl substitution on piperidine | Neurotransmitter modulation | Simpler structure |
| 4-(Cyclopropyl)aniline | Cyclopropyl group on aniline | Antidepressant properties | No piperidine ring |
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential alkylation and reduction steps. A common route includes:
Alkylation of Piperidine : Reacting 4-aminopiperidine with cyclopropylmethyl bromide under basic conditions (e.g., NaH or KOtBu) to introduce the cyclopropylmethylamino group .
Ethanol Group Incorporation : Substitution at the piperidine 1-position using 2-bromoethanol or ethylene oxide under nucleophilic conditions.
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization.
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
- Use anhydrous solvents to minimize side reactions.
- Control temperature during alkylation (0–5°C) to prevent over-alkylation .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.5–1.0 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₂H₂₃N₂O₂⁺ requires m/z 235.1806) to verify molecular integrity.
- HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) .
Basic: How can researchers determine the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO, water, and PBS (pH 7.4) via serial dilution. Use nephelometry for insoluble ranges .
- Stability Profiling :
- Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; analyze degradation via HPLC.
- pH Stability : Expose to buffers (pH 2–9) and monitor by LC-MS for hydrolysis/byproducts .
Advanced: What strategies are effective for identifying its biochemical targets and mechanism of action?
Methodological Answer:
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinase/GPCR Panels : Screen against kinase libraries (e.g., Eurofins) or GPCR arrays to detect inhibition/activation.
- SPR/ITC : Quantify binding kinetics (e.g., KD via surface plasmon resonance) for putative targets like serotonin receptors .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with cyclohexyl) and test in vitro (IC₅₀ assays).
- Ethanol Chain Variations : Compare activity of ethanol vs. propanol derivatives in cellular models.
- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with efficacy/toxicity .
Advanced: What methodologies resolve enantiomeric purity if the compound exhibits chirality?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/IPA 90:10) to separate enantiomers; validate with CD spectroscopy .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru) during key steps to enforce enantioselectivity.
Advanced: How should researchers address contradictory data in its reported pharmacological effects?
Methodological Answer:
- Model Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts.
- Dose-Response Curves : Ensure linear range (e.g., 1 nM–10 µM) and use standardized controls (e.g., ATP levels for viability).
- Meta-Analysis : Cross-reference with structurally similar piperidine derivatives in public databases (e.g., PubChem BioAssay) .
Advanced: What in vivo models are appropriate for evaluating its therapeutic potential and toxicity?
Methodological Answer:
- Pharmacokinetics : Administer IV/PO in rodents; collect plasma/tissues for LC-MS analysis (Tmax, Cmax, half-life).
- Toxicity Screening :
- Disease Models : Use transgenic mice (e.g., neuropathic pain models) for efficacy linked to target pathways .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4NTJ for GPCRs) to predict binding poses.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- QSAR Models : Train on datasets (e.g., ChEMBL) to predict ADMET properties .
Advanced: What experimental approaches validate its stability in formulation buffers for long-term studies?
Methodological Answer:
- Forced Degradation : Expose to UV light (ICH Q1B), heat (40°C/75% RH), and oxidants (H₂O₂); monitor by UPLC.
- Excipient Screening : Test compatibility with common agents (e.g., PEG 400, cyclodextrins) via DSC/TGA.
- Lyophilization : Assess stability in lyophilized form (24-month accelerated testing at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
